4-Amino-3-cycloheptylbutanoic acid hydrochloride

Description

Structural Classification and Nomenclature

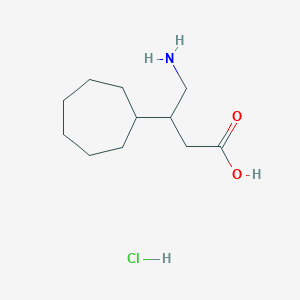

4-Amino-3-cycloheptylbutanoic acid hydrochloride (IUPAC name: 4-amino-3-cycloheptylbutanoic acid; hydrochloride) is a synthetic non-proteinogenic amino acid derivative with the molecular formula C₁₁H₂₂ClNO₂ and a molecular weight of 235.75 g/mol . Its structure consists of a butanoic acid backbone (four-carbon chain) with an amino group (-NH₂) at the fourth carbon and a cycloheptyl substituent at the third carbon, forming a bicyclic system. The hydrochloride salt enhances its solubility in polar solvents.

The SMILES notation (O=C(O)CC(C1CCCCCC1)CN.[H]Cl) highlights the cycloheptane ring fused to the third carbon, while the InChIKey (YUKZFQQANDNYGS-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration. Unlike canonical amino acids, this compound’s cycloheptyl group introduces steric hindrance and lipophilicity, distinguishing it from simpler aminobutanoic acids like γ-aminobutyric acid (GABA).

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂ClNO₂ |

| Molecular Weight | 235.75 g/mol |

| IUPAC Name | 4-amino-3-cycloheptylbutanoic acid; hydrochloride |

| SMILES | O=C(O)CC(C1CCCCCC1)CN.[H]Cl |

| Key Functional Groups | Amino, carboxylate, cycloheptyl |

Historical Context in Amino Acid Chemistry

The exploration of aminobutanoic acids began in the early 20th century with the discovery of GABA (γ-aminobutyric acid) as a neurotransmitter. While GABA and its isomers (α- and β-aminobutanoic acids) were initially identified in biological systems, synthetic derivatives like this compound emerged later, driven by advances in organic synthesis and peptidomimetics research.

The compound’s development aligns with the mid-20th-century shift toward designing conformationally constrained amino acids for studying receptor-ligand interactions. Cycloalkyl substitutions, such as the cycloheptyl group in this molecule, became a strategic tool to modulate peptide backbone rigidity and enhance metabolic stability.

Position within the Aminobutanoic Acid Family

This compound belongs to the γ-aminobutyric acid (GABA) analogs , distinguished by its cycloheptyl substituent. Unlike GABA, which features a straight-chain structure (NH₂-CH₂-CH₂-CH₂-COOH), this compound’s bulky cycloheptyl group alters its electronic and steric properties, reducing its capacity to act as a neurotransmitter but expanding its utility in synthetic chemistry.

Comparative Analysis of Aminobutanoic Acids:

| Compound | Substituent | Biological Role |

|---|---|---|

| GABA (γ-aminobutyric acid) | None | Primary inhibitory neurotransmitter |

| 4-Amino-3-methylbutanoic acid | Methyl at C3 | Metabolic intermediate |

| 4-Amino-3-cyclohexylbutanoic acid | Cyclohexyl at C3 | Peptidomimetic scaffold |

| 4-Amino-3-cycloheptylbutanoic acid | Cycloheptyl at C3 | Conformational studies, drug design |

The cycloheptyl variant’s seven-membered ring introduces unique torsional strain compared to smaller cyclohexyl or cyclopentyl analogs, influencing its preferred conformations in solution.

Significance in Organic Chemistry Research

This compound is pivotal in peptidomimetics , where its constrained structure mimics natural peptide motifs while resisting enzymatic degradation. For example, cyclic β-amino acids like this derivative stabilize α-helical or β-sheet conformations in synthetic peptides, enabling the design of protease-resistant therapeutics.

In catalysis , the cycloheptyl group’s electron-donating effects modify reaction kinetics in asymmetric synthesis, particularly in organocatalytic processes. Additionally, its hydrochloride salt facilitates crystallization, aiding X-ray diffraction studies to resolve complex peptide conformations.

Recent studies highlight its role in structure-activity relationship (SAR) analyses , where systematic substitution of the cycloheptyl group elucidates steric and electronic contributions to receptor binding. For instance, replacing cycloheptyl with smaller alkyl groups reduces affinity for GABAₐ receptors, underscoring the importance of bulky substituents in modulating interactions.

Properties

IUPAC Name |

4-amino-3-cycloheptylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c12-8-10(7-11(13)14)9-5-3-1-2-4-6-9;/h9-10H,1-8,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKZFQQANDNYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-cycloheptylbutanoic acid hydrochloride typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of cycloheptanone, which is then subjected to a series of reactions to introduce the butanoic acid moiety.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cycloheptylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include cycloheptyl ketones, cycloheptyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-cycloheptylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-cycloheptylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences among selected hydrochloride salts of amino-substituted butanoic acids:

*Molecular weights calculated based on empirical formulas. †Estimated for C11H22ClNO2.

Key Observations :

- Cycloheptyl vs.

- Amino Group Placement: In 4-(3-aminophenyl)butanoic acid HCl, the amino group resides on the phenyl ring, altering electronic properties and hydrogen-bonding capacity compared to the primary amine in the target compound .

- Functional Groups: The cyano group in (R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl increases polarity and may enhance binding to enzymatic targets via dipole interactions .

Physicochemical Properties

While direct data on the target compound are sparse, inferences can be drawn from analogs:

- Solubility: Smaller substituents (e.g., dimethylamino in ) improve aqueous solubility due to reduced steric hindrance and increased polarity. The cycloheptyl group likely decreases solubility compared to phenyl analogs .

- Stability : Hydrochloride salts generally exhibit improved stability over free bases. Acid stability, as seen in Nicardipine HCl (), suggests similar resilience for the target compound under physiological conditions.

- Melting Points: Aromatic analogs (e.g., 4-Amino-3-phenylbutyric acid HCl) typically exhibit higher melting points (~200–250°C) due to crystalline packing, whereas aliphatic substituents like cycloheptyl may lower melting points .

Pharmacological Implications

- Lipophilicity and Bioavailability: The cycloheptyl group may enhance blood-brain barrier penetration compared to phenyl or cyanophenyl analogs, akin to memantine HCl (), which uses a bulky adamantane group for CNS targeting.

- Receptor Interactions : Structural analogs like Jatrorrhizine HCl () demonstrate activity in metabolic regulation, suggesting that the target compound’s substituents could modulate affinity for similar targets.

Biological Activity

4-Amino-3-cycloheptylbutanoic acid hydrochloride (CAS No. 2059954-51-5) is a derivative of butanoic acid characterized by an amino group at the 4th position and a cycloheptyl group at the 3rd position. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from diverse sources.

- Molecular Formula : C10H19NO2·HCl

- Molecular Weight : 219.73 g/mol

The synthesis of this compound typically involves the preparation of cycloheptanone followed by a series of reactions to introduce the butanoic acid moiety and form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or activator, modulating different biochemical pathways. However, detailed studies are required to elucidate the exact mechanisms involved .

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects, particularly in modulating neurotransmitter systems. For instance, structural analogs have shown promise as potential treatments for conditions such as anxiety and depression by influencing gamma-aminobutyric acid (GABA) receptors .

Antimicrobial Activity

In studies assessing antibacterial properties, derivatives of amino acids similar to 4-Amino-3-cycloheptylbutanoic acid have demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial efficacy is limited, its structural characteristics suggest potential activity against microbial pathogens .

Case Studies and Research Findings

- Inhibition Studies : In vitro experiments have been conducted to evaluate the inhibitory potency of related compounds on various enzymatic activities. For example, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against specific targets, suggesting significant biological activity .

- Analgesic Effects : In rodent models, compounds structurally related to 4-Amino-3-cycloheptylbutanoic acid have been shown to alleviate pain through mechanisms involving PPAR-α activation, which is crucial for managing inflammatory pain responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Amino-3-cyclohexylbutanoic acid hydrochloride | Cyclohexyl group instead of cycloheptyl | Similar neuropharmacological effects |

| 4-Amino-3-phenylbutanoic acid hydrochloride | Contains a phenyl group | Enhanced antimicrobial properties |

| 4-Amino-3-hydroxybutanoic acid hydrochloride | Hydroxyl group at the 3rd position | Potential GABA receptor modulation |

The unique cycloheptyl group in this compound may confer distinct steric and electronic properties compared to its analogs, influencing its reactivity and interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-cycloheptylbutanoic acid hydrochloride, and how can stereochemical integrity be maintained during synthesis?

- Methodological Answer : Synthesis typically begins with a chiral precursor (e.g., enantiopure cycloheptyl derivatives) to preserve stereochemistry. Key steps include:

- Amination : Controlled introduction of the amino group via reductive amination or enzymatic catalysis to minimize racemization .

- Cyclization : Formation of the cycloheptyl ring under mild acidic conditions to avoid side reactions .

- Purification : Recrystallization or chiral chromatography (e.g., using amylose-based columns) to isolate the target enantiomer .

- Critical Parameters : Temperature (maintained below 40°C during amination), solvent choice (polar aprotic solvents like DMF for solubility), and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS : To quantify purity (>98%) and detect impurities (e.g., unreacted precursors) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cycloheptyl moiety and amine proton integration (e.g., δ 1.5–2.0 ppm for cycloheptyl protons) .

- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between computational predictions and empirical data regarding the compound’s receptor binding affinity?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to validate computational docking models .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess whether entropy/enthalpy compensation explains discrepancies .

- Mutagenesis Studies : Modify receptor binding sites (e.g., GABA_A receptor subunits) to test predicted interaction residues .

- Case Example : If simulations suggest strong binding to GABA receptors but in vitro assays show weak affinity, investigate solvent effects (e.g., buffer pH) or conformational flexibility via molecular dynamics .

Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising enantiomeric excess?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading, reaction time) .

- Continuous Flow Reactors : Enhance mixing and heat transfer to reduce side reactions during scale-up .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Bootstrap Analysis : Estimate confidence intervals for EC50/IC50 values when sample sizes are small .

- ANOVA with Post-Hoc Tests : Compare efficacy across multiple doses or structural analogs .

- Case Study : In a study comparing analogs, a Tukey’s HSD test confirmed that the cycloheptyl derivative had significantly higher potency (p < 0.01) than phenyl-substituted analogs at GABA receptors .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Standardized Protocols : Use USP/EP guidelines for solubility testing (e.g., shake-flask method at 25°C) .

- Co-Solvent Screening : Test solubility in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG-400) to identify formulation-related variability .

- Thermodynamic Solubility : Compare equilibrium solubility (24h agitation) vs kinetic solubility (DMSO stock dilution) to assess metastable forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.